(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
VH 032 - linker 1 is a functionalized von Hippel-Lindau protein ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand . It is a potent small molecule inhibitor of the von Hippel-Lindau/hypoxia-inducible factor 1 alpha interaction with a dissociation constant of 185 nanomolar .
Mechanism of Action
Target of Action
The primary target of VH 032 - Linker 1, also known as VH 032 Amide-PEG3-Amine, is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
VH 032 - Linker 1 acts as a potent, small molecule inhibitor of the VHL/HIF-1α interaction . It binds to VHL with a dissociation constant (Kd) of 185 nM . By inhibiting the interaction between VHL and HIF-1α, VH 032 - Linker 1 disrupts the normal function of the VHL protein .
Biochemical Pathways
The inhibition of the VHL/HIF-1α interaction by VH 032 - Linker 1 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL binds to HIF-1α, leading to its degradation.
Pharmacokinetics
It is known that the compound is soluble in dmso and water , suggesting that it could have good bioavailability
Result of Action
The molecular effect of VH 032 - Linker 1’s action is the inhibition of the VHL/HIF-1α interaction, leading to the accumulation of HIF-1α in the cell . This can result in the upregulation of HIF-target genes, which are involved in various cellular processes such as angiogenesis, cell survival, and glucose metabolism .
Biochemical Analysis
Biochemical Properties
VH 032 - Linker 1 plays a crucial role in biochemical reactions. It is used in the recruitment of the von Hippel-Lindau (VHL) protein . The compound interacts with VHL E3 ligase , a key enzyme in the ubiquitin-proteasome system, facilitating the degradation of target proteins .
Cellular Effects
The effects of VH 032 - Linker 1 on cells are primarily due to its role in the degradation of target proteins. By recruiting the VHL protein, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of VH 032 - Linker 1 involves its interaction with the VHL protein. This interaction leads to the degradation of target proteins, influencing various cellular processes. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
VH 032 - Linker 1 is involved in the ubiquitin-proteasome system, a crucial metabolic pathway in cells. It interacts with the VHL protein, a key component of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 - linker 1 involves multiple steps, starting with the preparation of the von Hippel-Lindau ligand. The ligand is then functionalized with a polyethylene glycol linker. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and require careful control of temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of VH 032 - linker 1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in a lyophilized form to ensure stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
VH 032 - linker 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the ligand.
Substitution: The polyethylene glycol linker allows for substitution reactions to conjugate the ligand to different target proteins
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various conjugates of the von Hippel-Lindau ligand with different target proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
Scientific Research Applications
VH 032 - linker 1 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in cancer therapy by targeting specific proteins for degradation.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C4-NH-Boc: Another ligand for E3 ligase used in the development of PROTACs.
Lenalidomide hemihydrate: A derivative of thalidomide with similar applications.
Pomalidomide: Another thalidomide derivative used in PROTAC development
Uniqueness
VH 032 - linker 1 is unique due to its high potency and specificity for the von Hippel-Lindau/hypoxia-inducible factor 1 alpha interaction. Its incorporation of a polyethylene glycol linker allows for versatile conjugation to various target proteins, making it a valuable tool in the development of PROTACs .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLITFMQVMQDY-SGROTYDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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